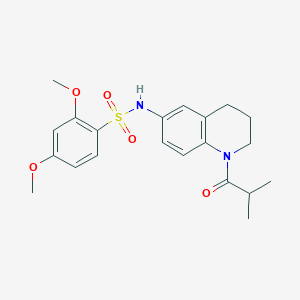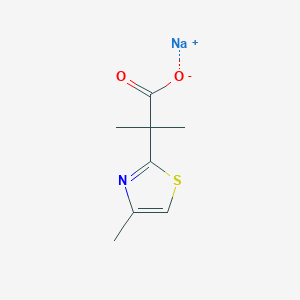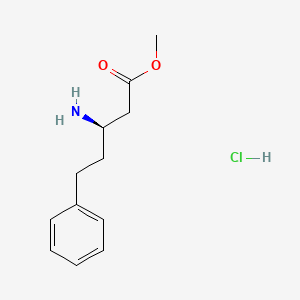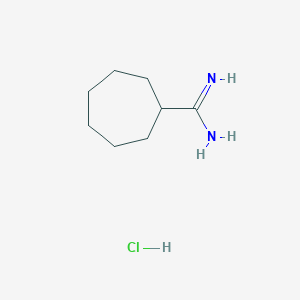![molecular formula C18H19ClN2O3 B2428185 [(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-76-1](/img/structure/B2428185.png)
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. It is a pyridine-based compound that belongs to the class of carbamates.
Aplicaciones Científicas De Investigación
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to be effective in the treatment of neuropathic pain, migraine, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of [(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the development of pain, inflammation, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the production of prostaglandins and other inflammatory mediators. It also has a positive effect on the levels of cytokines and chemokines, which are involved in the regulation of the immune system. Additionally, it has been found to have a positive effect on the levels of neurotransmitters, which are involved in the regulation of pain and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, it has some limitations. It is not water-soluble, which makes it difficult to administer in aqueous solutions. It also has a short half-life, which requires frequent dosing.
Direcciones Futuras
[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several potential future directions for research. It can be used in the development of new drugs for the treatment of various neurological disorders, including neuropathic pain, migraine, and Alzheimer's disease. It can also be used in the development of new anti-inflammatory drugs. Additionally, further research can be conducted to explore its potential use in the regulation of the immune system and the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of [(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-butylaniline in the presence of N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole. The resulting intermediate is then treated with methyl chloroformate to obtain the final product.
Propiedades
IUPAC Name |
[2-(4-butylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-3-4-13-5-8-15(9-6-13)21-17(22)12-24-18(23)14-7-10-16(19)20-11-14/h5-11H,2-4,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXUPCVRKLEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2428117.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)


